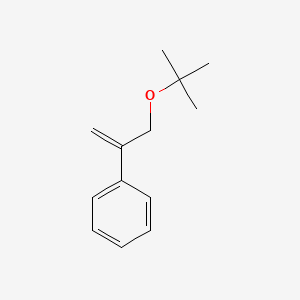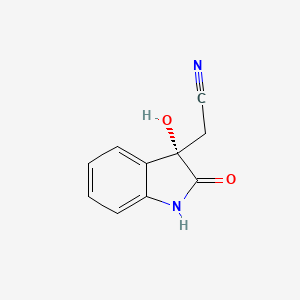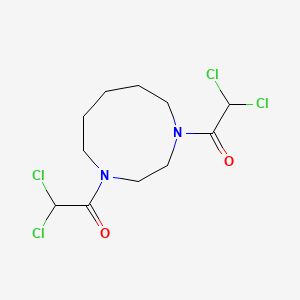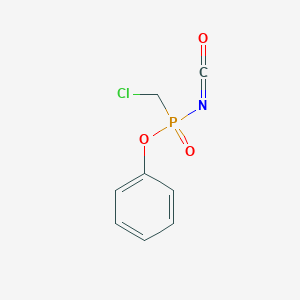
5-Bromo-3,4-dichloro-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,4-dichloro-2-nitrophenol is an aromatic compound with the molecular formula C6H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dichloro-2-nitrophenol typically involves multiple steps, including nitration, halogenation, and substitution reactions. One common method involves the nitration of a precursor compound, followed by bromination and chlorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,4-dichloro-2-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and chlorine for chlorination. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in the formation of brominated and chlorinated compounds .
Applications De Recherche Scientifique
5-Bromo-3,4-dichloro-2-nitrophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,4-dichloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-nitrophenol: Similar in structure but lacks the additional chlorine atoms.
4-Bromo-2-nitrophenol: Another related compound with different substitution patterns.
2,4-Dichloro-5-nitrophenol: Contains similar functional groups but with different positions on the phenol ring.
Uniqueness
5-Bromo-3,4-dichloro-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
| 141181-77-3 | |
Formule moléculaire |
C6H2BrCl2NO3 |
Poids moléculaire |
286.89 g/mol |
Nom IUPAC |
5-bromo-3,4-dichloro-2-nitrophenol |
InChI |
InChI=1S/C6H2BrCl2NO3/c7-2-1-3(11)6(10(12)13)5(9)4(2)8/h1,11H |
Clé InChI |
KARQZFRGNYFAGM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Cl)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
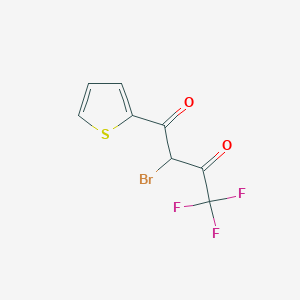
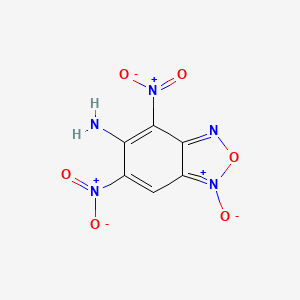
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
